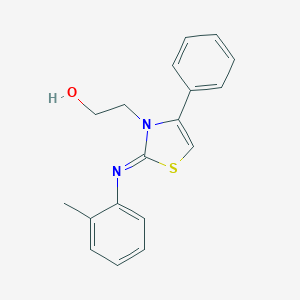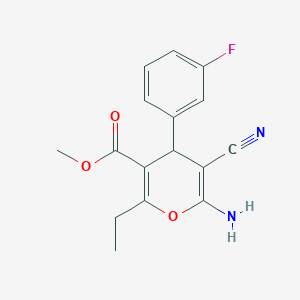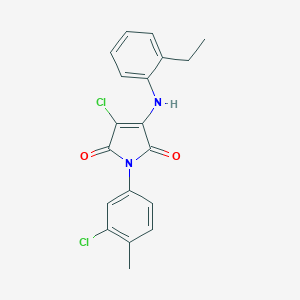
(Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Phenyl and o-Tolyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Addition of the Ethanol Moiety: This step may involve the reduction of a corresponding ketone or aldehyde precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl and o-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases, depending on the specific reaction.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Potential antimicrobial or antifungal properties due to the thiazole ring.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole, 2-mercaptothiazole.
Phenyl and o-Tolyl Compounds: Compounds like benzyl alcohol, o-toluidine.
Uniqueness
The unique combination of the thiazole ring, phenyl group, o-tolyl group, and ethanol moiety in (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol may confer specific properties that are not present in simpler compounds, such as enhanced biological activity or specific chemical reactivity.
Properties
IUPAC Name |
2-[2-(2-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-14-7-5-6-10-16(14)19-18-20(11-12-21)17(13-22-18)15-8-3-2-4-9-15/h2-10,13,21H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLAGLUAFMMUPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(3-ethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]benzoate](/img/structure/B380751.png)


![8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B380756.png)

![Ethyl 4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380758.png)
![8-[[Butyl(methyl)amino]methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B380762.png)
![Ethyl 4-(3-acetylanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B380764.png)
![Ethyl 4-[(4-methylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B380766.png)
![ETHYL 8-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]QUINOLINE-3-CARBOXYLATE](/img/structure/B380768.png)
![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B380769.png)
![ETHYL 2-[2-(3-METHYLPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B380770.png)
